ACE Binding Profile of FA-Phe-Phe Compared to FA-Phe and FA-Gly-Leu-NH₂
In transferred NOE spectroscopy experiments using purified rabbit lung ACE, FA-Phe-Phe was identified among five FA-derivatives. The study reported that FA-Phe, FA-Trp, and FA-Gly-Leu-NH₂ bound more strongly to ACE than the other two compounds, with a measured Kd of 5 × 10⁻⁴ M for FA-Phe. FA-Phe-Phe exhibited weaker binding than these three but was still capable of competitive displacement by dipeptides, mapping its binding to the S1/S2 subsites [1]. This places FA-Phe-Phe as a moderate-affinity ACE ligand distinct from high-affinity FA-Phe.
| Evidence Dimension | ACE dissociation constant (Kd) |
|---|---|
| Target Compound Data | Weak binding (relative affinity lower than FA-Phe, FA-Trp, FA-Gly-Leu-NH₂) |
| Comparator Or Baseline | FA-Phe: Kd = 5 × 10⁻⁴ M |
| Quantified Difference | FA-Phe-Phe binds weaker than FA-Phe; exact Kd not reported but relative ranking established |
| Conditions | Transferred NOESY with rabbit lung ACE, pH 7.5, 25°C |
Why This Matters
FA-Phe-Phe's moderate ACE binding makes it suitable for displacement-based mapping studies, whereas high-affinity binders like FA-Phe are preferred for inhibitor screening.
- [1] Mayer M, Meyer B. Mapping the active site of angiotensin-converting enzyme by transferred NOE spectroscopy. J Med Chem. 2000;43(11):2093-2099. View Source
